6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound . Pyridine-2-carboxylic acid has been used as an effective catalyst for the synthesis of pyrazolo[3,4-b]quinolinones .
Synthesis Analysis
Pyridine-2-carboxylic acid has been used as a catalyst in the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles to produce pyrazolo[3,4-b]quinolinones .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid consists of a pyrrolopyridine core with a carboxylic acid group at the 6-position .Chemical Reactions Analysis
Pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .Physical and Chemical Properties Analysis
The empirical formula for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is C8H6N2O2, and its molecular weight is 162.15 .Scientific Research Applications
Synthesis Applications
Synthesis of Tetrahydro-1H-Pyrrolo[3,2-b]pyridine Carboxylic Acids : 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were synthesized using a three-component condensation method involving 3-aminopyrroles (Lichitsky et al., 2010).
Structural Characterization of Pyridine Derivatives : Structural studies of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers were conducted, which are relevant to understanding the molecular structure and properties of related compounds (Kadir et al., 2017).
Chemical Reaction Mechanisms
Reactivity in Cascade Reactions : A study on the Lewis acid-promoted cascade reaction involving primary amines and 2-butynedioate highlighted the formation of 1,2-dihydropyridines and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones (Yin et al., 2013).
Synthesis of Pyrazolo[3,4-b]pyridine Products : Efficient synthesis of novel pyrazolo[3,4-b]pyridine derivatives was achieved through condensation reactions, showcasing the reactivity and versatility of such compounds (Ghaedi et al., 2015).
Metal-Organic Frameworks and Coordination Chemistry
Coordination Polymers with Rutile Topologies : Lanthanide coordination polymers featuring rutile and rutile-related topologies were synthesized using pyridine-2,6-dicarboxylic acid, demonstrating the applicability of these pyridine derivatives in constructing complex structures (Qin et al., 2005).
Structures of Cobalt(II) and Copper(II) Complexes : The structures of cobalt(II) and copper(II) complexes derived from pyridine-carboxylic acid were studied, revealing the diversity in metal-ligand interactions and coordination geometries (Drabina et al., 2012).
Miscellaneous Applications
Vibrational Spectra Studies : Theoretical and experimental investigations into the structure and vibrational spectra of related pyridine-carboxylic acid compounds provided insights into their physical and chemical properties (Bahgat et al., 2009).
Extraction Studies : Studies on the extraction of pyridine-3-carboxylic acid using different solvents and techniques highlighted the practical applications of pyridine derivatives in industrial processes (Kumar & Babu, 2009).
Mechanism of Action
Properties
IUPAC Name |
6-propan-2-yl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)7-3-9-8(12-5-7)4-10(13-9)11(14)15/h3-6,13H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOPAENCFQSGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C(N2)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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